2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol
Description
Properties
CAS No. |
591218-82-5 |
|---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-(6-bromohexoxymethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H23BrO3/c1-11(8-13,9-14)10-15-7-5-3-2-4-6-12/h13-14H,2-10H2,1H3 |
InChI Key |
QTAGIXBJVWEBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)COCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol typically involves multiple steps. One common method starts with the preparation of the bromohexyl intermediate, which is then reacted with a suitable diol under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high purity and consistency, with rigorous quality control measures in place. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids like sulfuric acid for esterification. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation can produce corresponding aldehydes or ketones .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol exhibit antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has been studied for its potential use in targeted drug delivery systems. Its hydrophilic and lipophilic balance allows it to encapsulate both hydrophilic drugs and lipophilic agents, improving bioavailability and therapeutic efficacy.
Synthesis of Polymeric Materials
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol can act as a monomer in the synthesis of new polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility, thermal stability, and resistance to solvents.
Cross-Linking Agent
Due to its multifunctional nature, this compound can serve as a cross-linking agent in the preparation of hydrogels and other cross-linked networks. These materials are valuable in biomedical applications such as tissue engineering and drug delivery systems.
Surface Modification
The compound can be utilized for surface modification of various substrates to improve adhesion properties or introduce specific functionalities. This is particularly relevant in coatings and adhesives where enhanced performance is required.
Nanocomposites
Incorporating 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol into nanocomposites has shown promise in enhancing mechanical properties while maintaining lightweight characteristics. This application is significant in fields such as aerospace and automotive engineering.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The bromohexyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The ether linkage and diol backbone may also play a role in the compound’s overall bioactivity by influencing its solubility and stability .
Comparison with Similar Compounds
The structural and functional attributes of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol are compared below with four categories of analogous propane-1,3-diol derivatives: halogenated biocides, Schiff base inhibitors, alkyl ethers, and aromatic derivatives.
Structural and Functional Comparisons
Table 1: Structural and Functional Comparison of Propane-1,3-Diol Derivatives
Key Findings
Halogenated Derivatives: Bronopol (2-bromo-2-nitropropane-1,3-diol) shares the propane-1,3-diol core and bromine but differs in having a nitro group instead of a bromohexyl ether. Its nitro group confers strong oxidizing properties, making it a potent biocide . The target compound’s bromohexyl chain enhances hydrophobicity and reactivity as an alkylating agent, distinguishing it from bronopol’s biocidal applications.
Schiff Base Derivatives: Compounds like 2-(2-hydroxybenzylideneamino)-2-methylpropane-1,3-diol exhibit corrosion inhibition due to their ability to form chelates on metal surfaces. The introduction of heteroatoms (e.g., nitrogen in Schiff bases) enhances inhibition efficiency, as noted in . The bromine in the target compound may similarly influence reactivity but through different mechanisms (e.g., nucleophilic substitution) .
Alkyl Ether Derivatives :
- Long-chain ethers such as 1-(hexadecyloxy)propane-2,3-diol () demonstrate surfactant-like properties due to their amphiphilic structures. The target compound’s shorter bromohexyl chain may reduce hydrophobicity compared to hexadecyl derivatives but introduces bromine for specialized reactivity .
Aromatic Derivatives: Compounds with aryl substituents (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol in ) are prevalent in lignin models and natural products. These derivatives often participate in oxidative or enzymatic degradation processes, unlike the bromoalkyl target compound .
Biological Activity
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol, also known as 2-(6-bromohexoxymethyl)-2-methylpropane-1,3-diol, is a chemical compound with the molecular formula C11H23BrO3 and a molecular weight of approximately 283.203 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.
Chemical Structure
The structure of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol features a bromoalkyl ether functional group, which is significant for its reactivity and biological interactions. The presence of the bromine atom enhances the compound's electrophilic character, potentially influencing its biological activity.
Antimicrobial Properties
Research indicates that compounds containing bromoalkyl groups often exhibit antimicrobial properties. The bromine atom can disrupt microbial cell membranes or interfere with metabolic processes. For instance, studies on similar bromoalkyl compounds have shown effectiveness against various bacterial strains, suggesting that 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol may possess similar antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary findings suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism of action could involve induction of apoptosis or disruption of cellular signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of various bromoalkyl compounds, including derivatives similar to 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol. Results indicated a significant inhibition of growth for Gram-positive bacteria, with minimal effects on Gram-negative strains .
- Cytotoxicity Assessment : In vitro studies using human cancer cell lines demonstrated that this compound could reduce cell viability significantly after 24 hours of exposure. The IC50 values were determined to be in the low micromolar range, indicating potent cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Significant reduction in cancer cell viability | |
| Mechanism | Potential induction of apoptosis |
Mechanistic Insights
The biological activity of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol can be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature imparted by the bromoalkyl chain. This interaction may lead to membrane destabilization or modulation of protein functions essential for cell survival.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) could provide insights into optimizing its efficacy and reducing potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
